5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Analytical Chemistry Drug Metabolism Biomarker Validation

5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS 549548-27-8) is a synthetic dihydroxylated metabolite of the endogenous aryl hydrocarbon receptor (AhR) ligand 6-formylindolo[3,2-b]carbazole (FICZ; CAS 172922-91-7). It belongs to the indolo[3,2-b]carbazole class of nitrogen heterocycles and bears hydroxyl groups at positions 4 and 8 on the terminal aromatic rings, with a carboxaldehyde retained at position 6.

Molecular Formula C19H12N2O3
Molecular Weight 316.3 g/mol
CAS No. 549548-27-8
Cat. No. B123809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
CAS549548-27-8
Molecular FormulaC19H12N2O3
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)NC3=C(C4=C(C=C23)NC5=C4C=C(C=C5)O)C=O
InChIInChI=1S/C19H12N2O3/c22-8-13-17-12-6-9(23)4-5-14(12)20-15(17)7-11-10-2-1-3-16(24)19(10)21-18(11)13/h1-8,20-21,23-24H
InChIKeyUUAFXFAMMPBEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS 549548-27-8) Procurement Baseline: Regiochemical Identity and Comparator Landscape


5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS 549548-27-8) is a synthetic dihydroxylated metabolite of the endogenous aryl hydrocarbon receptor (AhR) ligand 6-formylindolo[3,2-b]carbazole (FICZ; CAS 172922-91-7) [1]. It belongs to the indolo[3,2-b]carbazole class of nitrogen heterocycles and bears hydroxyl groups at positions 4 and 8 on the terminal aromatic rings, with a carboxaldehyde retained at position 6 [2]. Its structure was unequivocally confirmed by independent total synthesis alongside the four other mono- and di-hydroxylated FICZ metabolites: 2-hydroxy- (CAS 549548-26-7), 8-hydroxy- (CAS 549548-25-6), 2,10-dihydroxy- (CAS 549548-28-9), and 2,8-dihydroxy-FICZ (CAS 549548-29-0) [1]. In biological systems, this compound co-elutes with its 2,10-dihydroxy regioisomer as the M2 HPLC peak, making authentic synthetic material essential for unambiguous identification and quantification [3].

Why 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde Cannot Be Replaced by FICZ or Other Hydroxylated Isomers


Regioisomeric hydroxylation of the indolo[3,2-b]carbazole scaffold produces compounds with distinct chromatographic, metabolic, and receptor-interaction properties that preclude generic substitution. The five hydroxylated FICZ metabolites are separated into only three HPLC peaks (M1–M3), with 4,8-dihydroxy-FICZ co-eluting with its 2,10-dihydroxy isomer in the M2 fraction [1]. Without an authentic single-isomer standard, M2 peak material cannot be assigned to either regioisomer. Furthermore, dihydroxylated metabolites are preferentially processed by CYP1B1 for further oxidation, whereas monohydroxylated species (M3) are primarily CYP1A1 products, establishing divergent metabolic routing within the same chemical class [2]. Even structurally subtle regioisomers display profoundly different AhR binding: the Gillner structure–affinity study demonstrated that dimethylation at the 4,10-positions of the parent indolo[3,2-b]carbazole reduces receptor affinity from IC50 3.6 nM to 19 nM, while 6,12-dihydroxylation collapses affinity to >1500 nM, confirming that the position of ring substitution is a dominant determinant of biochemical activity [3]. These data collectively demonstrate that neither the parent compound FICZ, nor any other mono- or di-hydroxylated isomer, can serve as a proxy for 4,8-dihydroxy-FICZ in quantitative analytical or functional studies.

Quantitative Differentiation Evidence: 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde vs. FICZ and Isomeric Dihydroxy Metabolites


HPLC Co-elution of 4,8- and 2,10-Dihydroxy Isomers Necessitates Authentic Single-Isomer Standard for Discrimination

In the validated HPLC–UV/LC–MS system used to profile FICZ metabolism, the five hydroxylated metabolites resolve into only three chromatographic peaks (M1, M2, M3). The M2 peak contains both 4,8-dihydroxy-FICZ and 2,10-dihydroxy-FICZ as co-eluting isomers, while the M1 peak contains 2,8-dihydroxy-FICZ and the M3 peak contains 2- and 8-monohydroxy-FICZ [1]. This co-elution means that peak-area-based quantification of M2 cannot distinguish between the two dihydroxy regioisomers without a single-isomer reference standard of each compound. The molecular weight of both M2 components is 316 Da (corresponding to addition of two oxygen atoms to the parent FICZ, MW 284 Da), and their MS/MS fragmentation patterns differ only by the ring position of hydroxylation, requiring authentic material for definitive assignment [1]. In contrast, the 2,8-dihydroxy isomer (M1, MW 316 Da) elutes at a distinguishable retention time, but procurement of that single isomer (CAS 549548-29-0) rather than 4,8-dihydroxy-FICZ would answer a different biological question.

Analytical Chemistry Drug Metabolism Biomarker Validation

Differential CYP1B1 Selectivity for Dihydroxylated Metabolites vs. CYP1A1 Preference for Monohydroxylated Metabolites

CYP1B1 was demonstrated to be preferentially involved in the further metabolism of dihydroxylated FICZ metabolites (M1 and M2 fractions), whereas CYP1A1 and CYP1A2 were the principal enzymes catalyzing the first hydroxylation step from FICZ to monohydroxylated products (M3 fraction) [1]. This enzymatic partitioning means that the 4,8-dihydroxy-FICZ compound (residing in the M2 fraction) is a substrate for a different CYP isoform than monohydroxylated metabolites. In comparative inhibitor studies, CYP1A1 was confirmed as the most important enzyme for the first metabolic step (FICZ → monohydroxy), while CYP1B1 showed overlapping specificity with CYP1A2 for dihydroxylated metabolites but with distinct kinetics [1]. The parent compound FICZ is an exceptionally good substrate for CYP1A1, 1A2, and 1B1 (Km values in the nanomolar range), whereas its hydroxylated metabolites become preferential substrates for sulfotransferases (SULT1A1, 1A2, 1B1, 1E1) [2], marking a clear functional boundary between the parent and its dihydroxy derivatives.

Enzyme Specificity Phase I Metabolism CYP450

Regiochemical Impact of Ring Hydroxylation on AhR Binding Affinity: Class-Level Inference from the Indolo[3,2-b]carbazole Scaffold

The Gillner et al. (1993) structure–affinity study provides quantitative, substitution-site-resolved AhR binding data for the indolo[3,2-b]carbazole scaffold. The unsubstituted parent indolo[3,2-b]carbazole (ICZ) binds with IC50 = 3.6 nM in a [3H]TCDD competitive binding assay using rat liver cytosol [1]. Dimethylation at the 4,10-positions (structurally analogous to hydroxylation at the 4,8-positions in the target compound) reduces affinity to IC50 = 19 nM, a ~5.3-fold decrease. Dimethylation at the 2,8-positions reduces affinity to IC50 > 150 nM (>42-fold decrease). Most critically, hydroxylation of the middle (quinone-forming) ring—6,12-dihydroxyindolo[3,2-b]carbazole—yields IC50 > 1500 nM (>417-fold decrease) [1]. While the Gillner study tested methyl rather than hydroxyl substituents, it establishes the principle that substituent position on the terminal rings is a primary determinant of AhR affinity, and that 4,8-substitution is substantially more permissive than 2,8- or 6,12-substitution. FICZ, bearing a 6-formyl group, has a reported Kd of 70 pM (0.07 nM) [2], representing the highest known AhR affinity; the incremental effect of adding 4,8-dihydroxy substitution to the FICZ scaffold has not been reported as a discrete measurement and remains an open experimental question. This evidence gap must be explicitly acknowledged.

AhR Binding Affinity Structure–Activity Relationship Receptor Pharmacology

Unequivocal Structural Confirmation by Independent Total Synthesis vs. Biological Mixture Identification

The 4,8-dihydroxy-FICZ compound was one of five metabolites whose structure was unequivocally established by independent total synthesis using a convergent indole coupling strategy followed by regioselective functionalization [1]. This is in contrast to the original metabolite identification, which relied on chromatographic fractionation and NMR of mixed-isomer fractions from biological incubations [2]. The synthetic approach confirmed that the 4,8-dihydroxy regioisomer is distinct from the 2,10-dihydroxy isomer with which it co-elutes, and that both are distinct from the 2,8-dihydroxy isomer [1]. The synthesis provided authentic material enabling definitive NMR assignment of the hydroxylation pattern: for 4,8-dihydroxy-FICZ, the hydroxyls are on the terminal benzo rings at positions ortho to the indole nitrogen, as opposed to the 2,10-isomer where hydroxyls are at the positions para to the indole nitrogen. This synthetic confirmation transforms the compound from a tentatively assigned metabolite fraction into a chemically defined, single-entity reference material suitable for quantitative analytical method validation.

Synthetic Chemistry Structural Elucidation Reference Standard Qualification

Divergent Phase II Metabolic Routing: Hydroxylated FICZ Metabolites as Preferred Sulfotransferase Substrates

Wincent et al. (2009) demonstrated that while FICZ itself is an exceptionally good substrate for CYP1A1, 1A2, and 1B1, its hydroxylated metabolites—including the dihydroxylated species—become remarkably good substrates for a panel of sulfotransferases (SULT1A1, 1A2, 1B1, and 1E1), marking a metabolic switch from Phase I oxidation to Phase II conjugation [1]. This finding was corroborated by the identification of sulfoconjugated FICZ metabolites in human urine and cell culture media. The dihydroxylated metabolites (M1 and M2 fractions) are the immediate precursors to these sulfoconjugates, and the specific regioisomer (4,8- vs. 2,10- vs. 2,8-dihydroxy) determines which hydroxyl position is available for sulfation, potentially affecting conjugate stability, transport, and biological activity. Without access to single-isomer 4,8-dihydroxy-FICZ, the regiochemical preference of individual SULT isoforms for specific hydroxyl positions cannot be determined.

Phase II Metabolism Sulfoconjugation Drug Metabolism

Procurement-Validated Application Scenarios for 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde


LC–MS/MS Method Development and Validation for Quantitative FICZ Metabolite Profiling in Biological Matrices

The 4,8-dihydroxy-FICZ compound serves as an essential single-isomer reference standard for developing and validating LC–MS/MS methods that quantify dihydroxylated FICZ metabolites in plasma, urine, tissue homogenates, or cell culture media. Because the M2 chromatographic peak contains both 4,8- and 2,10-dihydroxy isomers that are not baseline-resolved under standard reverse-phase conditions [1], authentic 4,8-dihydroxy-FICZ is required to establish retention time, optimize MS/MS transitions specific to this regioisomer, and determine extraction recovery and matrix effects independently of the co-eluting isomer. Without this standard, M2 peak area cannot be deconvoluted into its two components, and any quantitative method will systematically confound the two regioisomers.

CYP1B1-Selective Metabolism and Enzyme Kinetics Studies in the FICZ Metabolic Pathway

The differential involvement of CYP1B1 in further oxidation of dihydroxylated versus monohydroxylated FICZ metabolites [1] creates a specific need for single-isomer dihydroxy substrates. 4,8-Dihydroxy-FICZ can be used as a defined substrate in recombinant CYP1B1 enzyme assays to measure kinetic parameters (Km, Vmax, intrinsic clearance) that are regioisomer-specific. Comparison with 2,10-dihydroxy- and 2,8-dihydroxy-FICZ under identical conditions can reveal whether CYP1B1 exhibits regioselectivity among the three dihydroxy isomers—a question that cannot be addressed with the mixed M2 fraction. These data are critical for building accurate physiologically based pharmacokinetic (PBPK) models of FICZ disposition.

SULT Isoform Regioselectivity Profiling Using Defined Dihydroxy Substrates

Given that hydroxylated FICZ metabolites are excellent substrates for SULT1A1, 1A2, 1B1, and 1E1 [1], the 4,8-dihydroxy-FICZ isomer provides a structurally defined probe to determine whether individual SULT isoforms exhibit regiochemical preference for the 4-OH versus 8-OH position. Parallel incubations with the 2,10-dihydroxy and 2,8-dihydroxy isomers would map the complete regioselectivity landscape of FICZ metabolite sulfoconjugation, informing both toxicology and drug–metabolite interaction studies where sulfation competes with glucuronidation or other clearance pathways.

AhR Structure–Activity Relationship (SAR) Studies Requiring a Complete Matrix of Hydroxylated FICZ Analogues

Although direct AhR binding data for 4,8-dihydroxy-FICZ are not currently available in the public domain, this compound is an essential component of a complete SAR matrix. The Gillner class-level data demonstrate that substitution position on the indolocarbazole scaffold can alter AhR affinity by over 400-fold [1], and FICZ itself binds with Kd = 70 pM [2]. A rigorous SAR study comparing all five hydroxylated FICZ metabolites plus the parent compound in the same assay platform (e.g., AhR reporter gene assay, CYP1A1 induction, or [3H]TCDD competitive binding) would directly quantify the contribution of 4,8-dihydroxy substitution to receptor binding and activation. The 4,8-dihydroxy-FICZ standard is a mandatory reagent for filling this specific, acknowledged data gap.

Quote Request

Request a Quote for 5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.